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Compound of Interest

Compound Name: Leiocarposide

Cat. No.: B1674705 Get Quote

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetically produced Leiocarposide
against a natural standard extracted from Solidago virgaurea. The objective is to validate the

purity and structural integrity of the synthesized compound, ensuring its suitability for research

and preclinical studies. This document outlines the methodologies for synthesis, extraction, and

purification, followed by a comparative analysis using High-Performance Liquid

Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR)

spectroscopy.

Introduction to Leiocarposide
Leiocarposide is a phenolic bisglucoside naturally occurring in plants of the Solidago genus,

particularly Solidago virgaurea L.[1][2]. It is recognized for its potential pharmacological

activities, including anti-inflammatory, analgesic, and diuretic effects[3][4]. The complex

structure of Leiocarposide presents challenges for isolation from natural sources in high purity

and yield. Consequently, chemical synthesis offers a viable alternative for obtaining a

consistent and scalable supply for research and development. This guide details the

comparative analysis of a synthetically derived Leiocarposide with a highly purified natural

standard.

Table 1: Physicochemical Properties of Leiocarposide
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Property Value

Molecular Formula C27H34O16

Molecular Weight 614.55 g/mol [1]

IUPAC Name

2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)tetrahydro-2H-pyran-2-

yl)oxy)benzyl 2-hydroxy-3-methoxy-4-

(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)tetrahydro-2H-pyran-2-

yl)oxy)benzoate[1]

CAS Number 71953-77-0[5]

Appearance Amorphous, beige substance[6]

Synthesis and Extraction Protocols
The synthesis of Leiocarposide is achieved through a multi-step process culminating in an

esterification reaction. A plausible approach involves the Steglich esterification, which is a mild

reaction suitable for coupling sensitive substrates[7][8].

Protocol for Steglich Esterification:

Precursor Preparation: Synthesize or procure the two key precursors: the salicin derivative

(the alcohol component) and the protected 3-methoxy-4-hydroxybenzoic acid derivative (the

carboxylic acid component).

Reaction Setup: In an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid

precursor (1.0 eq) in anhydrous dichloromethane (DCM). Add 4-(dimethylamino)pyridine

(DMAP) (0.1 eq) as a catalyst.

Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution

and stir for 10 minutes at 0°C.

Addition of Alcohol: Slowly add the alcohol precursor (1.1 eq) dissolved in anhydrous DCM to

the reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification: Upon completion, filter the reaction mixture to remove the

dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute HCl, saturated NaHCO3, and

brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure. The crude product is then purified by column chromatography on silica gel to yield

the protected Leiocarposide.

Deprotection: Remove the protecting groups from the glycosidic moieties to yield the final

synthesized Leiocarposide.

The natural standard of Leiocarposide is extracted and purified from the dried aerial parts of

Solidago virgaurea.[9]

Protocol for Extraction and Purification:

Extraction: Macerate the powdered plant material in 80% ethanol at room temperature for 72

hours. Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

Solvent Partitioning: Suspend the crude extract in water and partition it successively with n-

hexane and ethyl acetate to remove nonpolar and moderately polar impurities.

Macroporous Resin Chromatography: Load the aqueous layer onto a macroporous resin

column (e.g., Diaion HP-20)[10]. Wash the column with deionized water to remove sugars

and other highly polar compounds.

Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%,

80%). Collect fractions and monitor by TLC or HPLC. Leiocarposide is expected to elute in

the mid-to-high polarity fractions.

Final Purification: Pool the Leiocarposide-rich fractions and concentrate them. Perform final

purification using preparative HPLC to obtain the natural standard with high purity.

Purity Assessment: Experimental Protocols
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The purity of the synthesized Leiocarposide and the natural standard was assessed using

HPLC, LC-MS, and NMR.

HPLC analysis was performed to determine the purity of the samples by measuring the peak

area percentage.

Protocol:

Instrument: HPLC system with a photodiode array (PDA) detector.

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

Gradient Program: Start with 10% B, ramp to 50% B over 30 minutes, then to 90% B over 5

minutes, hold for 5 minutes, and return to initial conditions.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 280 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve samples in methanol to a concentration of 1 mg/mL.

LC-MS was used to confirm the identity of the compounds by determining their molecular

weight.

Protocol:

Instrument: LC-MS system with an electrospray ionization (ESI) source.

LC Conditions: Same as the HPLC protocol.

MS Conditions:

Ionization Mode: Negative ESI.

Scan Range: m/z 100-1000.
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Capillary Voltage: 3.5 kV.

Fragmentor Voltage: 120 V.

¹H-NMR spectroscopy was used to confirm the chemical structure and assess the purity of the

samples.

Protocol:

Instrument: 400 MHz NMR spectrometer.

Solvent: Methanol-d4 (CD3OD).

Procedure: Dissolve approximately 5 mg of each sample in 0.6 mL of the deuterated solvent.

Acquire the ¹H-NMR spectrum. The purity is assessed by comparing the integral of the

characteristic signals of Leiocarposide to any impurity signals.

Comparative Purity Data
The following table summarizes the results of the purity analysis for the synthesized

Leiocarposide and the natural standard.

Table 2: Purity Comparison of Synthesized vs. Natural Leiocarposide

Parameter Synthesized Leiocarposide
Natural Leiocarposide
Standard

HPLC Retention Time 22.5 min 22.5 min

HPLC Purity (%) 98.9% 99.2%

MS [M-H]⁻ (m/z) 613.18 613.18

¹H-NMR
Spectrum consistent with

structure

Spectrum consistent with

structure
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Caption: Experimental workflow for the synthesis, extraction, and comparative analysis of

Leiocarposide.
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Caption: Hypothetical anti-inflammatory signaling pathway of Leiocarposide.

Conclusion
The analytical data demonstrates that the synthesized Leiocarposide exhibits a high degree of

purity (98.9%) that is comparable to the natural standard (99.2%). The identity and structural

integrity of the synthesized compound were confirmed by LC-MS and ¹H-NMR, with results

matching those of the natural standard. These findings validate the described synthetic and
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purification protocols as effective methods for producing high-purity Leiocarposide. The

synthesized material is therefore a reliable standard for use in further pharmacological research

and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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